molecular formula C10H10O4 B1597901 4-Acetyl-3-hydroxyphenyl acetate CAS No. 42059-48-3

4-Acetyl-3-hydroxyphenyl acetate

Cat. No. B1597901
CAS RN: 42059-48-3
M. Wt: 194.18 g/mol
InChI Key: XBBMROOTCQXGMR-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxyphenyl acetate, also known as 4-AcO-3-HO-PhAc, is a chemical compound with the linear formula C10H10O4 . It has a molecular weight of 194.189 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4-Acetyl-3-hydroxyphenyl acetate can be achieved by the reaction of acetic anhydride on resaceto-phenone, at reflux with sodium acetate or with pyridine (95%) .


Molecular Structure Analysis

The molecular structure of 4-Acetyl-3-hydroxyphenyl acetate is represented by the linear formula C10H10O4 . It has a molecular weight of 194.184 Da and a monoisotopic mass of 194.057907 Da .


Physical And Chemical Properties Analysis

4-Acetyl-3-hydroxyphenyl acetate has a molecular weight of 194.18 g/mol . The physical state of this compound at 20 degrees Celsius is not specified .

Scientific Research Applications

Biomarker Discovery

A method was developed for the simultaneous determination of phenolic acids, including 4-hydroxyphenyl acetic acid, in human urine, which can be helpful in discovering biomarkers for diseases like cancer. This method utilized high-performance liquid chromatography with fluorescence detection, showing significant differences in urinary levels of related acids between breast cancer patients and other groups (Yang, Liu, & Wan, 2017).

Chemical Synthesis and Applications

The synthesis and evaluation of various derivatives of phenolic acids, including 4-hydroxyphenyl acetic acid, have been explored for potential applications such as anti-inflammatory agents. These studies involve the formation of complex structures, demonstrating the versatile nature of these compounds in chemical synthesis (Virmani & Hussain, 2014).

Biochemical Analysis

Studies on the chemoselective acetylation of aminophenols using immobilized enzymes have shown how derivatives of phenolic acids can be used in the synthesis of important intermediates for drugs, such as antimalarial medications (Magadum & Yadav, 2018).

Drug Metabolism and Pharmacokinetics

Research on the metabolism of certain pharmaceutical compounds, including acetaminophen, reveals the importance of phenolic acid derivatives in understanding drug degradation pathways and their impact on toxicity and efficacy (Le et al., 2017).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(4-acetyl-3-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)9-4-3-8(5-10(9)13)14-7(2)12/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBMROOTCQXGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379433
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42059-48-3
Record name 4-acetyl-3-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETYL-3-HYDROXYPHENYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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